3-(4-chlorophenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Description
3-(4-chlorophenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C21H26ClN5O and its molecular weight is 399.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .
Mode of Action
The compound interacts with EGFR-TK and inhibits its activity . This inhibition is achieved by the compound binding to the active site of the EGFR-TK, thereby preventing the phosphorylation of key components for cell proliferation .
Biochemical Pathways
The inhibition of EGFR-TK affects the downstream signaling pathways that are involved in cell proliferation . This results in an alteration in cell cycle progression and induces apoptosis within cells .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth . Specifically, it has been shown to have cytotoxic activities against various cancer cell lines . For example, it has been found to induce cell cycle arrest at the S phase with a subsequent increase in pre-G cell population in certain cell lines .
Biochemical Analysis
Biochemical Properties
The compound 3-(4-chlorophenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine has been found to interact with several enzymes and proteins. It has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase essential for cell proliferation . The compound’s interaction with CDK2 involves essential hydrogen bonding with Leu83, a key residue in the active site of the enzyme .
Cellular Effects
In cellular studies, this compound has shown significant cytotoxic activities against various cell lines. It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . The compound’s effects on these cells include alterations in cell cycle progression and induction of apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with CDK2. By inhibiting CDK2, the compound can disrupt the normal cell cycle, leading to cell cycle arrest and apoptosis . Molecular docking simulations have confirmed the compound’s fit into the CDK2 active site .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-defined. As a purine analogue, it may interact with enzymes or cofactors involved in purine metabolism .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O/c1-15-14-19(23-8-3-9-26-10-12-28-13-11-26)27-21(24-15)20(16(2)25-27)17-4-6-18(22)7-5-17/h4-7,14,23H,3,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCQDGHREQYGOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCCN3CCOCC3)C)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.